molecular formula C9H9NO3 B14857949 5-(1,3-Dioxolan-2-YL)nicotinaldehyde

5-(1,3-Dioxolan-2-YL)nicotinaldehyde

Cat. No.: B14857949
M. Wt: 179.17 g/mol
InChI Key: XSGYBRAIAPCFEO-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)nicotinaldehyde is an organic compound that features a nicotinaldehyde moiety attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-YL)nicotinaldehyde is unique due to the combination of the nicotinaldehyde moiety and the dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-7-3-8(5-10-4-7)9-12-1-2-13-9/h3-6,9H,1-2H2

InChI Key

XSGYBRAIAPCFEO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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